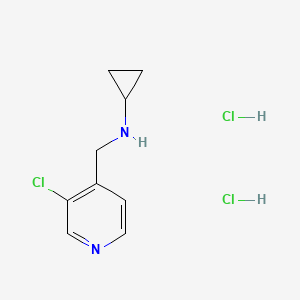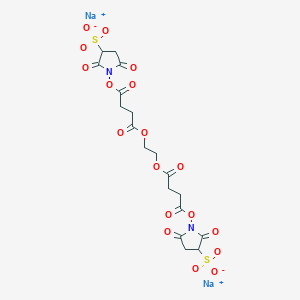
trans-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester: is an organic compound that features a nitro group attached to a cyclohexane ring, along with a carbamic acid esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The nitration can be achieved using nitric acid in the presence of sulfuric acid, while the esterification can be carried out using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in trans-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester can undergo reduction to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamic acid ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of nitrocyclohexanone derivatives.
Reduction: Formation of amino-cyclohexyl carbamic acid tert-butyl ester.
Substitution: Formation of substituted carbamic acid esters.
Scientific Research Applications
Chemistry: In chemistry, trans-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a valuable building block in organic synthesis .
Biology and Medicine: The compound’s potential biological activity, particularly due to the presence of the nitro group, makes it a candidate for drug development and medicinal chemistry research. It can be explored for its potential as an antimicrobial or anticancer agent .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science .
Mechanism of Action
The mechanism of action of trans-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester involves its interaction with biological molecules through its nitro and carbamic acid ester groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential antimicrobial or anticancer effects. The carbamic acid ester group can facilitate the compound’s binding to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
- trans-(3-Nitrocyclohexyl)-carbamic acid methyl ester
- cis-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester
- trans-(4-Nitrocyclohexyl)-carbamic acid tert-butyl ester
Comparison: Compared to its similar compounds, trans-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester is unique due to the specific positioning of the nitro group and the tert-butyl ester.
Properties
Molecular Formula |
C11H20N2O4 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3R)-3-nitrocyclohexyl]carbamate |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(14)12-8-5-4-6-9(7-8)13(15)16/h8-9H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1 |
InChI Key |
IWXAMEDUNJSUFE-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-azidoethoxy)ethyl]carbamate](/img/structure/B13722731.png)

![(NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B13722753.png)




![3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B13722785.png)
![{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine](/img/structure/B13722789.png)
![3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline](/img/structure/B13722791.png)

![Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-methoxy-3-methyl-](/img/structure/B13722805.png)
![Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13722827.png)
![Ethyl 4-[5-(Boc-amino)-3-pyridinyl]benzoate](/img/structure/B13722829.png)
